2-(4-Methoxyphenyl)ethylamine Hydrochloride

説明

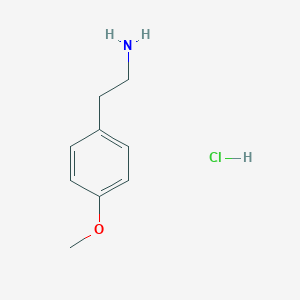

2-(4-Methoxyphenyl)ethanamine hydrochloride, also known as 4-Methoxyphenethylamine hydrochloride, is an organic compound with the molecular formula C9H13NO·HCl. It is a derivative of phenethylamine, where the phenyl ring is substituted with a methoxy group at the para position. This compound is commonly used in various chemical and pharmaceutical applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)ethanamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 4-methoxybenzaldehyde.

Reduction: The 4-methoxybenzaldehyde is reduced to 4-methoxyphenylmethanol using a reducing agent such as sodium borohydride (NaBH4).

Bromination: The 4-methoxyphenylmethanol is then brominated to form 4-methoxybenzyl bromide using hydrobromic acid (HBr) or phosphorus tribromide (PBr3).

Amination: The 4-methoxybenzyl bromide undergoes nucleophilic substitution with ammonia (NH3) or an amine to form 4-methoxyphenethylamine.

Hydrochloride Formation: Finally, the 4-methoxyphenethylamine is treated with hydrochloric acid (HCl) to form 2-(4-Methoxyphenyl)ethanamine hydrochloride.

Industrial Production Methods

Industrial production of 2-(4-Methoxyphenyl)ethanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures, pressures, and the use of industrial-grade reagents to ensure high yield and purity.

化学反応の分析

Types of Reactions

2-(4-Methoxyphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: It can be reduced to form more saturated amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) or strong bases are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce more saturated amines.

科学的研究の応用

Pharmaceutical Development

Role as an Intermediate:

2-(4-Methoxyphenyl)ethylamine Hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural properties enhance the efficacy and specificity of drug formulations, making it a valuable asset in drug development processes.

Case Study:

A study demonstrated that compounds derived from this compound exhibited significant activity against specific receptors associated with mood disorders. This finding supports its potential use in developing treatments for conditions such as depression and anxiety .

Neuroscience Research

Investigating Neurotransmitter Systems:

In neuroscience, this compound is utilized to investigate neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Research indicates that it can influence mood regulation and has therapeutic implications for treating mood disorders.

Example Application:

Research employing this compound has shown its effectiveness in modulating neurotransmitter release in animal models, providing insights into its potential for therapeutic interventions in psychiatric disorders .

Analytical Chemistry

Standard in Chromatographic Techniques:

The compound is frequently used as a standard in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). It aids in the quantitative analysis of related compounds in biological samples, enhancing the accuracy of chemical analyses.

| Application | Methodology | Outcome |

|---|---|---|

| Quantitative Analysis | HPLC | Improved accuracy in measuring related compounds |

| Method Validation | Chromatography | Established reliability for biological sample analysis |

Cosmetic Formulations

Benefits for Skincare:

this compound's antioxidant properties make it suitable for inclusion in skincare products. It contributes to skin hydration and protection against oxidative stress.

Formulation Example:

Cosmetic formulations incorporating this compound have been shown to improve skin texture and hydration levels significantly .

Biochemical Assays

Facilitating Drug Discovery:

The compound is employed in various biochemical assays to evaluate enzyme activity and receptor interactions. This application is crucial for advancing drug discovery efforts.

| Assay Type | Purpose | Significance |

|---|---|---|

| Enzyme Activity Assays | Evaluate enzyme functions | Critical for understanding drug mechanisms |

| Receptor Binding Studies | Investigate interactions | Supports the identification of potential drug targets |

作用機序

The mechanism of action of 2-(4-Methoxyphenyl)ethanamine hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. It is known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . This inhibition can affect neurotransmitter levels in the brain, potentially leading to various physiological effects.

類似化合物との比較

Similar Compounds

4-Methoxyphenethylamine: A closely related compound with similar chemical structure and properties.

2-Phenylethylamine: Another phenethylamine derivative with different substituents on the phenyl ring.

4-Methoxybenzylamine: A compound with a similar methoxy substitution but different amine positioning.

Uniqueness

2-(4-Methoxyphenyl)ethanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

生物活性

2-(4-Methoxyphenyl)ethylamine hydrochloride, a derivative of phenethylamine, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in cardiovascular and neurological contexts. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C10H14ClN

- Molecular Weight : 187.68 g/mol

- Structure : The compound features a methoxy group attached to a phenyl ring, influencing its interaction with various biological targets.

Adrenergic Activity

Research indicates that this compound possesses significant α and β-adrenergic activity . This property suggests its potential use as a cardiotonic and antihypotensive agent , which can be beneficial in managing cardiovascular conditions .

Neurotransmitter Modulation

The compound is known to modulate neurotransmitter systems, particularly:

- Dopaminergic System : It acts as a dopamine receptor agonist, influencing mood and cognitive functions.

- Serotonergic System : The compound shows affinity for serotonin receptors, indicating potential antidepressant effects .

The mechanisms through which this compound exerts its effects include:

- Receptor Binding : Affinity for adrenergic and serotonergic receptors enhances neurotransmitter activity in the brain.

- Inhibition of Monoamine Oxidase (MAO) : By inhibiting MAO, the compound increases the availability of monoamines, contributing to its antidepressant properties .

Cardiovascular Effects

A study demonstrated that this compound improved cardiac contractility in animal models. The compound was administered at varying doses, showing dose-dependent increases in heart rate and contractile force, suggesting its utility as a cardiotonic agent .

Neuropharmacological Studies

In neuropharmacological assessments, the compound exhibited anxiolytic and antidepressant-like effects in rodent models. Behavioral tests indicated reduced anxiety levels and improved mood following administration of the compound, supporting its potential as a therapeutic agent for anxiety disorders .

Comparative Analysis of Biological Activities

| Activity Type | Mechanism | Observed Effects |

|---|---|---|

| Adrenergic | Agonist at α and β receptors | Increased heart rate, improved cardiac output |

| Dopaminergic | Agonist at dopamine receptors | Enhanced mood, cognitive function |

| Serotonergic | Agonist at serotonin receptors | Anxiolytic effects, reduced anxiety |

| MAO Inhibition | Inhibition of monoamine oxidase | Increased monoamine availability |

特性

IUPAC Name |

2-(4-methoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-11-9-4-2-8(3-5-9)6-7-10;/h2-5H,6-7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMJZTHNZYCQPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55-81-2 (Parent) | |

| Record name | Benzeneethanamine, 4-methoxy-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90214750 | |

| Record name | 4-O-Methyltyramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90214750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

645-58-9 | |

| Record name | Benzeneethanamine, 4-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneethanamine, 4-methoxy-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 645-58-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-O-Methyltyramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90214750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxyphenethylamine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N6E4R6MBD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。